molecular formula C51H32N6 B12116059 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole

11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole

Katalognummer: B12116059
Molekulargewicht: 728.8 g/mol
InChI-Schlüssel: XCRQGSBOHGPEMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a combination of carbazole and triazine moieties, which contribute to its stability and reactivity. It is often explored in the context of organic electronics, photonics, and as a potential material for organic light-emitting diodes (OLEDs).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole typically involves multi-step organic reactions. One common approach is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the carbazole and triazine units. The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Toluene or dimethylformamide (DMF)

    Temperature: 80-120°C

    Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process may include techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups are introduced into the aromatic rings using reagents like halogens, nitrating agents, or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents like nitric acid and sulfuric acid, alkyl halides with Friedel-Crafts catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce hydrocarbon derivatives, and substitution can introduce various functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole has a wide range of applications in scientific research:

    Organic Electronics: It is used as a material in organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties and high thermal stability.

    Photonics: The compound’s unique photophysical properties make it suitable for use in photonic devices, including lasers and light-emitting materials.

    Biological Research: It is explored for its potential as a fluorescent probe in biological imaging and as a component in biosensors.

    Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the context of cancer treatment, due to its ability to interact with DNA and proteins.

    Industrial Applications: It is used in the development of advanced materials for electronic devices, including transistors and photovoltaic cells.

Wirkmechanismus

The mechanism by which 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through:

    Electron Transport: Its ability to transport electrons efficiently makes it valuable in electronic and photonic applications.

    Fluorescence: The compound exhibits strong fluorescence, which can be harnessed in imaging and sensing applications.

    DNA Intercalation: In medicinal chemistry, it can intercalate into DNA, disrupting replication and transcription processes, which is useful in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)biphenyl-3-yl)-9H-carbazole: Another compound used in OLEDs with similar electron-transporting properties.

    1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): A donor-acceptor fluorophore used as an organophotocatalyst with excellent redox properties.

    4,4’-Di(9-carbazolyl)biphenyl: Commonly used in organic electronics and as a key component in OLED devices.

Uniqueness

11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole stands out due to its unique combination of carbazole and triazine moieties, which provide a balance of stability, reactivity, and electronic properties. This makes it particularly suitable for applications requiring high thermal stability and efficient electron transport.

Eigenschaften

Molekularformel

C51H32N6

Molekulargewicht

728.8 g/mol

IUPAC-Name

11-(4-carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole

InChI

InChI=1S/C51H32N6/c1-3-15-33(16-4-1)49-52-50(34-17-5-2-6-18-34)54-51(53-49)57-46-26-14-10-22-40(46)42-32-31-41-39-21-9-13-25-45(39)56(47(41)48(42)57)36-29-27-35(28-30-36)55-43-23-11-7-19-37(43)38-20-8-12-24-44(38)55/h1-32H

InChI-Schlüssel

XCRQGSBOHGPEMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.